molecular formula C5H11NO2 B1309833 3-Hydroxymethylmorpholine CAS No. 106910-83-2

3-Hydroxymethylmorpholine

Cat. No.: B1309833
CAS No.: 106910-83-2
M. Wt: 117.15 g/mol
InChI Key: UCDFBOLUCCNTDQ-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-Hydroxymethylmorpholine has several applications in scientific research:

Safety and Hazards

The safety data sheet for 3-Hydroxymethylmorpholine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxymethylmorpholine typically involves the reaction of morpholine with formaldehyde. One common method is the reaction of a morpholine derivative with formaldehyde in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out in a suitable solvent like methanol under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxymethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form morpholine derivatives with different substituents.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of morpholine-3-carboxylic acid.

    Reduction: Formation of morpholine derivatives with different alkyl or aryl groups.

    Substitution: Formation of various substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of 3-Hydroxymethylmorpholine involves its interaction with various molecular targets and pathways. In coordination chemistry, it acts as a ligand, forming coordinate covalent bonds with metal ions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the compounds synthesized from this compound.

Comparison with Similar Compounds

    Morpholine: A parent compound with a similar structure but lacking the hydroxymethyl group.

    4-Methylmorpholine: A derivative with a methyl group attached to the fourth carbon of the morpholine ring.

    Morpholine-3-carboxylic acid: An oxidized form of 3-Hydroxymethylmorpholine.

Uniqueness: this compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential for forming various derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

morpholin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDFBOLUCCNTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407884
Record name 3-Hydroxymethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106910-83-2
Record name 3-Hydroxymethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (morpholin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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